6beta-Hydroxyeplerenone

Vue d'ensemble

Description

6beta-Hydroxyeplerenone is a metabolite of Eplerenone . Eplerenone belongs to the general class of medicines called antihypertensives. It is used alone or together with other medicines to treat high blood pressure (hypertension) and congestive heart failure (CHF) after a heart attack .

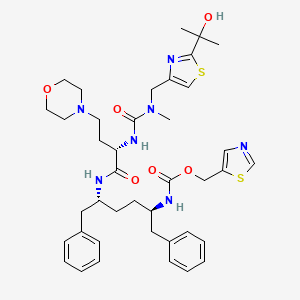

Molecular Structure Analysis

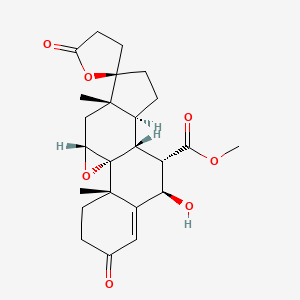

The molecular formula of 6beta-Hydroxyeplerenone is C24H30O7 . The molecular weight is 430.49 . For a detailed molecular structure, one could use a 3D visualization program like VESTA .Physical And Chemical Properties Analysis

6beta-Hydroxy Eplerenone appears as a white to off-white solid. It has a melting point of 128 - 135 °C and is soluble in chloroform and methanol .Applications De Recherche Scientifique

Cardiovascular Medicine

6beta-Hydroxyeplerenone: is a metabolite of Eplerenone , a medication primarily used to treat hypertension and heart failure . It acts as a selective aldosterone receptor antagonist, which helps in reducing blood pressure and preventing heart attacks by blocking the effects of aldosterone, a hormone that increases blood volume .

Pharmacology

In pharmacological research, 6beta-Hydroxyeplerenone is studied for its potential to improve survival rates in patients with left ventricular systolic dysfunction and congestive heart failure post-myocardial infarction . Its role in the renin-angiotensin-aldosterone system (RAAS) is of particular interest due to its implications in cardiovascular diseases .

Biochemistry

As a biochemical tool, 6beta-Hydroxyeplerenone is used to study enzyme regulation and the interaction with enzyme agonists & antagonists . It serves as a reference material in proteomics research, aiding in the understanding of metabolic pathways and enzyme functions .

Material Science

While direct applications of 6beta-Hydroxyeplerenone in material science are not well-documented, related compounds and metabolites are often used in the development of responsive materials and polymers . These materials have potential applications in light-responsive drug delivery systems , photothermal actuators , and sensors .

Environmental Impact Studies

Research into the environmental impact of pharmaceuticals, including metabolites like 6beta-Hydroxyeplerenone, is crucial. Studies focus on the life-cycle assessment of medical devices and drugs to understand their ecological footprint and promote sustainable practices in the healthcare industry .

Industrial Applications

6beta-Hydroxyeplerenone’s parent compound, Eplerenone, is used in the industry as a reference material for quality control and to ensure the accuracy of data analysis in biochemical manufacturing processes . This ensures that products meet the necessary standards for medical use.

Medical Device Development

The metabolite’s properties are valuable in the development of medical devices, particularly in the creation of biosensors and diagnostic tools that can monitor hormonal levels and assess cardiovascular health .

Advanced Therapeutics

Innovative therapeutic approaches, such as targeted drug delivery systems , may utilize 6beta-Hydroxyeplerenone’s biochemical properties to enhance treatment efficacy for conditions related to aldosterone imbalance .

Orientations Futures

While specific future directions for 6beta-Hydroxyeplerenone are not mentioned in the literature, the field of drug metabolism and pharmacokinetics continues to be an area of active research. Understanding the metabolism of drugs like Eplerenone and its metabolites can inform safer and more effective therapeutic strategies .

Propriétés

IUPAC Name |

methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHQRXOAZNEFKY-LRKJUHPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Hydroxyeplerenone | |

CAS RN |

209253-80-5 | |

| Record name | Hydroxyeplerenone, 6beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYEPLERENONE, 6.BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V941WT74X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

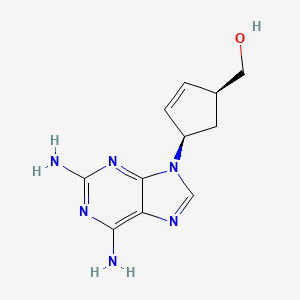

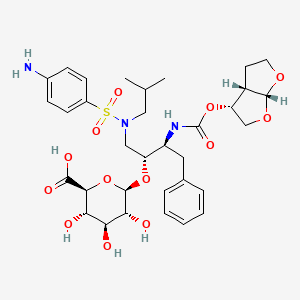

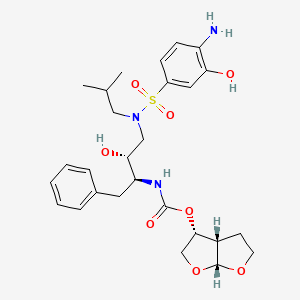

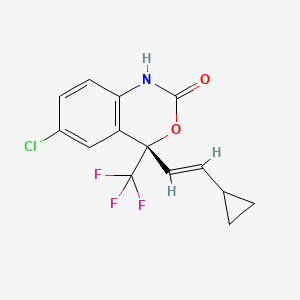

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.